methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a furan ring, and various functional groups such as difluoromethyl and methylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups are introduced through nucleophilic substitution reactions using reagents such as difluoromethyl halides and methylsulfanyl compounds.
Coupling with the Furan Ring: The final step involves coupling the triazole derivative with a furan derivative through a condensation reaction, often catalyzed by a base or acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-THIOPHENE: Similar structure but with a thiophene ring instead of a furan ring.
- **METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-PYRIDINE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of METHYL 5-{[3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H16F2N4O4S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 5-[[3-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16F2N4O4S/c1-26-17(25)14-7-6-13(28-14)10-27-12-5-3-4-11(8-12)9-21-24-16(15(19)20)22-23-18(24)29-2/h3-9,15H,10H2,1-2H3/b21-9+ |
InChI Key |
PFOKHIZEEJVFEQ-ZVBGSRNCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NN=C3SC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.